methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate: is a complex organic compound with the molecular formula C17H17N3O4S and a molecular weight of 359.4 g/mol . This compound belongs to the thieno[2,3-c]pyridine class and features a benzamide group, a carbamoyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of 5-methylthiophene-2-carbonyl chloride with 2-aminopyridine in the presence of a base, followed by subsequent reactions to introduce the benzamide and carbamoyl groups. The reaction conditions typically require the use of organic solvents such as dichloromethane (DCM) and reagents like trifluoroacetic acid (TFA).
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations.
Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: : The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: : In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate include methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and tert-butyl 3-carbamoyl-2-[(5-methylthiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate [_{{{CITATION{{{_4{methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno2 ....
Uniqueness: : The uniqueness of This compound lies in its specific structural features, such as the presence of both benzamide and carbamoyl groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 2-benzamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(23)20-8-7-11-12(9-20)25-16(13(11)14(18)21)19-15(22)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHPCAHOIHEJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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